
Beta-Amyloid (10-19)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Amyloid (10-19) is a useful research compound. Molecular weight is 1299.5. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (10-19) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (10-19) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Diagnostic Applications
1.1 Biomarkers for Alzheimer's Disease
Beta-Amyloid (10-19) is a key biomarker in diagnosing Alzheimer's disease. The measurement of Aβ levels in cerebrospinal fluid (CSF) and through positron emission tomography (PET) imaging has been instrumental in identifying AD pathology. Studies have shown that lower levels of Aβ42 and altered Aβ42/Aβ40 ratios correlate with increased risk of developing AD .
Table 1: Diagnostic Biomarkers in Alzheimer's Disease
Biomarker | Normal Range | AD Patients | Significance |
---|---|---|---|
Aβ42 | >500 ng/L | <500 ng/L | Indicative of amyloid plaque formation |
Aβ40 | Variable | Elevated | Assists in calculating Aβ42/Aβ40 ratio |
sAPPα | 200-300 pg/ml | <200 pg/ml | Reflects neuronal activity |
sAPPβ | 500-600 pg/ml | <500 pg/ml | Associated with amyloid processing |
Therapeutic Applications
2.1 Target for Drug Development
Beta-Amyloid has been a primary target for therapeutic interventions aimed at slowing or reversing the progression of Alzheimer's disease. Recent advances include monoclonal antibodies such as aducanumab and lecanemab, which target aggregated forms of Aβ to reduce plaque burden . These therapies have shown promise in clinical trials, leading to FDA approvals.
Case Study: Lecanemab's Clinical Trial
Lecanemab was evaluated in the CLARITY AD study, where it demonstrated a significant reduction in amyloid plaques and modest improvement in cognitive decline over 18 months . This trial highlights the potential of Aβ-targeted therapies in altering disease trajectories.
Research Applications
3.1 Understanding Amyloid Pathology
Research into Beta-Amyloid (10-19) has elucidated its role in neurodegeneration. Studies indicate that oligomeric forms of Aβ are neurotoxic and may initiate synaptic dysfunction prior to plaque formation . This understanding is crucial for developing early intervention strategies.
3.2 COVID-19 and Amyloid Processing
Recent studies have explored altered amyloid processing in patients with COVID-19-associated neurological syndromes. Findings suggest that COVID-19 may impair amyloid processing, leading to increased neuronal injury and inflammation . This emerging area of research emphasizes the need for further investigation into the interplay between infectious diseases and neurodegenerative processes.
特性
分子量 |
1299.5 |
---|---|
配列 |
YEVHHQKLVF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。